1-Butene, 2-(chloromethyl)-

Overview

Description

The compound "1-Butene, 2-(chloromethyl)-" is a chlorinated hydrocarbon that is of interest in various chemical research areas. It is related to compounds that have been studied for their electrochemical properties, bioactivation potential, and reactivity with organometallic intermediates. The papers provided discuss various chlorinated butenes and their derivatives, which can offer insights into the synthesis, molecular structure, and chemical properties of "1-Butene, 2-(chloromethyl)-".

Synthesis Analysis

The synthesis of chlorinated butenes can involve electrochemical methods, as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved with a 72% yield through electrooxidative double ene-type chlorination . Additionally, organomagnesium intermediates have been used to synthesize related compounds, such as 2-ethyl-1-butene and 2-ethyl-1-pentene, from 2-ethyl- and 2-n-propyl-2-(chloromethyl)-1,3-dichloropropanes .

Molecular Structure Analysis

The molecular structure of chlorinated butenes has been studied using techniques like electron diffraction and computational methods. For instance, the gas-phase molecular structure of 3-chloro-1-butene was determined, revealing the presence of different conformers and providing detailed structural parameters . Estimates of conformational energies and structures in chlorosubstituted 1-butenes have also been made based on results from related chlorosubstituted alkenes and alkanes .

Chemical Reactions Analysis

Chlorinated butenes can undergo various chemical reactions. For example, the bioactivation of 1-chloro-2-hydroxy-3-butene by rat liver microsomes leads to the formation of genotoxic compounds, indicating the potential role of such metabolites in the toxicity of chlorinated butenes . The reactivity of chlorosubstituted butenes with organosilicon compounds has been explored, resulting in the formation of disilyl butenes and disilabenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butenes are influenced by their molecular structure and the presence of substituents. The electron diffraction study of 3-chloro-1-butene provides insights into the conformational preferences and stability of the molecule at different temperatures . The bioactivation study of 1-chloro-2-hydroxy-3-butene reveals the kinetic parameters of its metabolism, which are crucial for understanding its reactivity and potential toxicity .

Scientific Research Applications

Isomerization and Hydrogenation

1-Butene, 2-(chloromethyl)-, and similar compounds have been studied for their role in isomerization and hydrogenation reactions. For instance, the chloromethyl methyl sulfoxide complex of palladium catalyzes the hydrogenation and isomerization of 3-methyl-1-butene, forming a mixture of isopentenes. This process involves the π-allyl mechanism and the formation of hydride complexes (Freidlin, Kopyttsev, & Nazarova, 1973).

Electrochemical Preparation and Reactions

Electrochemical methods have been employed to prepare and study the reactions of compounds related to 1-Butene, 2-(chloromethyl)-. For example, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative double ene-type chlorination, showing the versatility of electrochemical approaches in manipulating such compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Organometallic Chemistry and Polymerization

In organometallic chemistry, 1-Butene, 2-(chloromethyl)- derivatives have been used as intermediates. For instance, organomagnesium intermediates of 2-alkyl-2-(chloromethyl)-1,3-dichloropropanes have been studied, revealing their potential in forming various organic compounds like 2-ethyl-1-butene and 2-ethyl-1-pentene (McCaffery & Shalaby, 1967).

Catalyst Development and Chemical Engineering

Developing catalysts for chemical processes like propylene production from 1-butene transformation is another application. Modified HZSM-5 zeolites have been used for this purpose, aiming to maximize propylene yield and minimize coke formation (Epelde et al., 2014).

properties

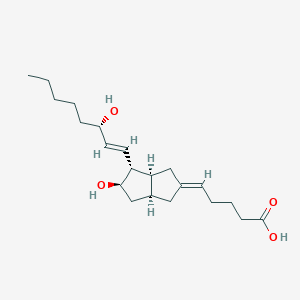

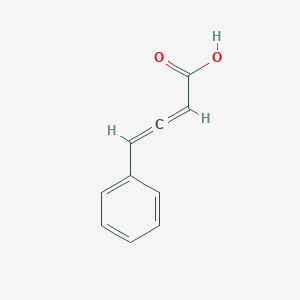

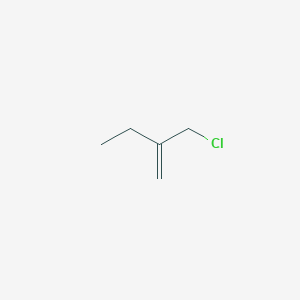

IUPAC Name |

2-(chloromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVNYBFQRYQEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945700 | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23010-02-8 | |

| Record name | 1-Butene, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic applications have been explored for 1-Butene, 2-(chloromethyl)-?

A1: 1-Butene, 2-(chloromethyl)-, also known as 3-Chloro-2-(chloromethyl)prop-1-ene, serves as a versatile building block in organic synthesis.

Q2: How does the structure of compounds derived from 1-Butene, 2-(chloromethyl)- relate to their odor?

A: Studies investigating the relationship between structure and odor in 1,4-dioxepan-6-ones derived from 1-Butene, 2-(chloromethyl)- revealed the importance of specific structural features. Researchers observed that the presence of a benzenoid ring system is crucial for imparting a marine odor profile. [] For instance, while 2-propyl-1,4-dioxepan-6-one exhibited a green floral odor, the incorporation of a benzene ring led to compounds with distinct marine scents. This highlights the significant influence of structural modifications on the olfactory properties of these compounds.

Q3: Are there any alternative synthetic routes to compounds typically synthesized using 1-Butene, 2-(chloromethyl)-?

A: Yes, researchers have explored alternative synthetic approaches to access compounds traditionally prepared using 1-Butene, 2-(chloromethyl)-. For example, 2-Chloromethyl-3-tributylstannyl-1-propene, a bifunctional reagent, can serve as an alternative starting material. This compound, accessible from 2-methyl-1-propene-3-ol, offers a different reactivity profile due to the presence of both allystannane and allyl chloride functionalities. [] This allows for diverse synthetic transformations, potentially leading to the synthesis of compounds typically derived from 1-Butene, 2-(chloromethyl)- through different reaction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.